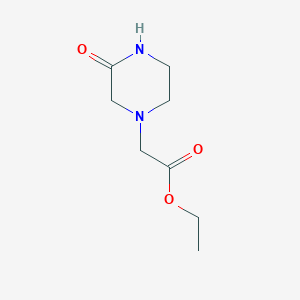

Ethyl 2-(3-oxopiperazin-1-yl)acetate

Description

Significance of Piperazinone Scaffolds in Organic Synthesis and Derived Analogues

The piperazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Piperazine (B1678402) and its derivatives, including piperazinones, are integral components of numerous approved drugs with a wide range of therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic agents. The presence of nitrogen atoms at positions 1 and 4, along with a carbonyl group, provides a combination of hydrogen bond donors and acceptors, as well as sites for chemical modification, which are crucial for molecular recognition and interaction with biological targets.

In organic synthesis, the piperazinone ring serves as a versatile building block. Its synthesis can be achieved through various methods, including cyclization reactions of diamine precursors. The nitrogen atoms of the piperazinone ring can be functionalized to introduce a wide array of substituents, allowing for the creation of diverse chemical libraries for drug discovery and other applications. This structural versatility makes piperazinone derivatives valuable intermediates in the synthesis of more complex molecules. For instance, polysubstituted piperazines and oxopiperazines are considered useful building blocks in medicinal chemistry, with their stereochemistry often being a critical factor in their biological activity .

Overview of Ethyl Acetate (B1210297) Esters as Functional Moieties in Chemical Compounds

The ethyl acetate group is a common ester functional group in organic chemistry. Esters are derived from carboxylic acids and alcohols and are characterized by the presence of a carbonyl group adjacent to an ether linkage. The ethyl acetate moiety, in particular, is valued for its relative stability and its utility as a reactive handle for further chemical transformations.

In the context of medicinal chemistry, the ester group can influence a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. It can also serve as a prodrug moiety, which can be cleaved in vivo to release the active form of a drug. The synthesis of molecules containing an ethyl acetate group is often straightforward, for example, through the reaction of an alcohol with acetyl chloride or acetic anhydride, or via nucleophilic substitution using ethyl chloroacetate (B1199739).

Contextualization of Ethyl 2-(3-oxopiperazin-1-yl)acetate within Heterocyclic Chemistry Research

"this compound" is a molecule that combines the key features of a piperazinone scaffold and an ethyl acetate ester. Its chemical structure consists of a 3-oxopiperazine ring where the nitrogen at the 1-position is substituted with an ethyl acetate group. This specific arrangement of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic systems.

The synthesis of this compound would likely involve the N-alkylation of a piperazin-2-one (B30754) precursor with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate (B1195939). This type of reaction is a common and well-established method for the functionalization of amines and related nitrogen-containing heterocycles. The resulting molecule, "this compound," possesses a reactive ester group that can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These potential transformations make it a valuable building block for creating a library of diverse 3-oxopiperazine derivatives for screening in various research applications, including drug discovery. While specific, in-depth research focusing solely on "this compound" is not extensively documented in publicly available literature, its structural components and the synthetic methodologies to create and modify it are well-established in the field of heterocyclic chemistry.

Below are the chemical properties and identifiers for "this compound":

| Property | Value |

| CAS Number | 774493-57-1 |

| Molecular Formula | C8H14N2O3 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | Ethyl 3-oxo-1-piperazineacetate, 3-Oxo-1-piperazineacetic acid ethyl ester, 1-Piperazineacetic acid, 3-oxo-, ethyl ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-oxopiperazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-7(11)5-10/h2-6H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOSDRGKHPPMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3 Oxopiperazin 1 Yl Acetate and Analogues

Elaboration of Piperazinone Ring Formation Strategies

The formation of the 3-oxopiperazine (or piperazin-2-one) ring is a critical step that can be achieved through several distinct pathways, including amide bond formation, condensation reactions, and intramolecular cyclizations.

Carbodiimide-mediated coupling is a widely utilized method for forming amide bonds and is particularly effective in peptide synthesis and other contexts requiring mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are commonly employed to activate a carboxylic acid, facilitating its reaction with an amine. researchgate.netasianpubs.org

The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. wikipedia.org To improve yields, minimize side reactions like N-acylurea formation, and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. wikipedia.orgresearchgate.net The additive intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the desired amide bond. wikipedia.org In the context of forming a 3-oxopiperazine ring, this strategy would typically involve an intramolecular cyclization of an N-(2-aminoethyl)amino acid precursor. The carboxylic acid moiety and the terminal amine are brought together in the presence of the carbodiimide (B86325) and an additive to form the cyclic amide (lactam).

Table 1: Common Reagents in Carbodiimide-Mediated Amide Coupling

| Reagent | Acronym | Role | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Dicyclohexylurea (DCU) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Coupling Agent | Water-soluble urea (B33335) |

| 1-Hydroxybenzotriazole | HOBt | Additive (Reduces side reactions) | - |

This method is valued for its operational simplicity and the commercial availability of a wide range of carbodiimides and additives. researchgate.net

Another approach to the 3-oxopiperazine skeleton involves the modification of a pre-existing piperazine (B1678402) ring. These condensation reactions typically involve reacting a piperazine derivative with a suitable electrophile to introduce the carbonyl group and form the lactam. For instance, the synthesis of certain piperazinone-containing drugs has been achieved through intramolecular condensation, which forms the lactam moiety. This can involve a linear precursor that already contains the core atoms of the piperazine ring, which is then induced to cyclize.

Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings, including the 3-oxopiperazine structure. This pathway involves a linear precursor molecule that contains both the nucleophilic amine and the electrophilic group (e.g., an ester or acyl halide) necessary for ring closure.

A common route involves the cyclization of an N-(2-aminoethyl) derivative of an α-amino acid ester. Upon heating or treatment with a base, the terminal primary amine attacks the ester carbonyl, leading to the elimination of the alcohol and formation of the six-membered lactam ring. The efficiency of the cyclization can be influenced by the nature of the substituents and the reaction conditions employed. This strategy is foundational in building the core of various piperazinone-based compounds.

The reaction between ethylenediamine (B42938) derivatives and α,β-unsaturated dicarbonyl compounds like diethyl maleate (B1232345) represents a viable, though less direct, route to the piperazinone core. This process typically occurs in two stages: a Michael addition followed by an intramolecular cyclization.

Initially, one of the amino groups of the ethylenediamine derivative performs a nucleophilic conjugate addition (Michael addition) to the double bond of diethyl maleate. This reaction forms an intermediate adduct. Following this initial addition, the second amino group of the ethylenediamine moiety can attack one of the ester carbonyl groups of the former maleate unit in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of the six-membered piperazinone ring and the elimination of an ethanol (B145695) molecule. Careful control of reaction conditions is necessary to favor the desired mono-addition and subsequent cyclization over polymerization or other side reactions.

Esterification and Functional Group Introduction at the C-1 Acetate (B1210297) Position

Once the 3-oxopiperazine ring is formed, the final step in the synthesis of the target compound is the introduction of the ethyl acetate group at the N-1 position. This is typically achieved by N-alkylation of the piperazinone with a suitable reagent like ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). However, if the acetic acid side chain is introduced first, a final esterification step is required.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. To synthesize Ethyl 2-(3-oxopiperazin-1-yl)acetate, the corresponding carboxylic acid precursor, 2-(3-oxopiperazin-1-yl)acetic acid, would be reacted with an excess of ethanol in the presence of a strong acid catalyst.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. Since the reaction is an equilibrium, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

Table 2: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Excess Alcohol (Ethanol) | Drive equilibrium towards products |

| Catalyst | H₂SO₄, p-TsOH, Lewis Acids | Protonate carbonyl, activate substrate |

| Temperature | Reflux | Increase reaction rate |

| Water Removal | Azeotropic distillation, molecular sieves | Drive equilibrium towards products |

Alkylation Reactions Utilizing Bromoacetate Precursors

The most direct and widely employed method for the synthesis of this compound involves the N-alkylation of a 2-oxopiperazine precursor with ethyl bromoacetate. This reaction is a classical example of a nucleophilic substitution where the secondary amine nitrogen of the piperazinone ring attacks the electrophilic carbon of the bromoacetate ester.

The general reaction scheme proceeds as follows: 2-oxopiperazine is treated with ethyl bromoacetate in the presence of a base. The base is crucial for deprotonating the nitrogen atom of the piperazinone, thereby increasing its nucleophilicity and facilitating the displacement of the bromide leaving group. google.com A variety of bases and solvent systems can be employed, each influencing the reaction's efficiency and outcome. For instance, potassium carbonate (K2CO3) is a commonly used base in a solvent like acetonitrile (B52724) (MeCN). chemspider.com The reaction mixture is typically heated to reflux to ensure completion. chemspider.com While acid salts of the piperazine precursor can be used, sufficient base must be added to first deprotonate the salt before the alkylation can proceed. google.com

This methodology is not limited to the parent 2-oxopiperazine. Substituted piperazinones can also be alkylated using this approach, leading to a diverse range of analogues. The choice of substituents on the piperazinone ring can, however, influence the reactivity and regioselectivity of the alkylation process.

Optimization of Synthetic Conditions and Reagent Selection

The efficiency of the N-alkylation reaction is highly dependent on the chosen conditions. Careful selection of solvents, catalysts, and other additives is paramount to maximizing yield and purity.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a pivotal role in the N-alkylation of heterocyclic compounds, influencing both reaction rates and regioselectivity. The solubility of the reagents, particularly inorganic bases, and the stabilization of transition states are key factors governed by the solvent.

In the context of N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF) are often preferred. Studies on the N-alkylation of indazoles, which offer valuable insights applicable to piperazinones, have shown that THF can be particularly effective when used with a strong base like sodium hydride (NaH), leading to excellent regioselectivity. beilstein-journals.org In contrast, using potassium carbonate in THF for the same reaction failed to yield the desired product, possibly due to the poor solubility of the base. beilstein-journals.org The use of toluene (B28343) or 1,4-dioxane (B91453) also proved ineffective for similar solubility reasons. beilstein-journals.org Acetonitrile and dimethyl sulfoxide (B87167) (DMSO) have been shown to be viable solvents, though they may offer lower regioselectivity compared to the NaH/THF system. beilstein-journals.org

Table 1: Effect of Solvent and Base on N-1 Regioselectivity in the Alkylation of a Model Heterocycle Data adapted from studies on indazole N-alkylation, illustrating general principles applicable to piperazinone synthesis. beilstein-journals.org

| Entry | Base | Solvent | N-1:N-2 Ratio | Conversion (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 1.5:1 | 98 |

| 2 | K₂CO₃ | THF | - | 0 |

| 3 | K₂CO₃ | MeCN | 1.9:1 | 99 |

| 4 | Cs₂CO₃ | DMF | 1.2:1 | 99 |

| 5 | NaH | THF | >99:1 | 100 (at 50°C) |

Catalyst and Additive Influence on Reaction Efficiency

The selection of the base is arguably one of the most critical factors influencing the outcome of the alkylation. Strong, non-nucleophilic bases are often ideal. Sodium hydride (NaH) in THF has been demonstrated to provide excellent N-1 regioselectivity in the alkylation of indazoles, a principle that can be extended to the N-1 position of 3-oxopiperazine. beilstein-journals.org This high selectivity is achieved by promoting the formation of a specific anionic intermediate. beilstein-journals.org

In contrast, weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in solvents like DMF tend to result in lower regioselectivity, yielding mixtures of N-1 and N-2 alkylated products. beilstein-journals.org The strength of the base can also impact conversion rates; for example, potassium tert-butoxide, a strong base, provided high regioselectivity but suffered from poor conversion at room temperature. beilstein-journals.org

Modern catalytic systems are also being developed to enhance N-alkylation efficiency. For instance, copper-catalyzed metallaphotoredox platforms have emerged as a powerful tool for coupling various N-nucleophiles with alkyl halides at room temperature. princeton.edu These systems can overcome the high activation barriers associated with traditional Sₙ2 reactions, especially with sterically hindered substrates. princeton.edu While not yet specifically detailed for this compound, these advanced catalytic methods represent a promising avenue for optimizing its synthesis. princeton.edursc.org

Table 2: Influence of Different Bases on N-Alkylation Regioselectivity Data adapted from studies on indazole N-alkylation, illustrating general principles applicable to piperazinone synthesis. beilstein-journals.org

| Entry | Base | Solvent | N-1 Regioselectivity (%) | Conversion (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 60 | 98 |

| 2 | Na₂CO₃ | DMF | 60 | 34 |

| 3 | Cs₂CO₃ | DMF | 55 | 99 |

| 4 | DBU | DMF | 76 | 59 |

| 5 | KOtBu | THF | 94 | 30 |

| 6 | NaH | THF | >99 | 100 (at 50°C) |

Regioselectivity and Stereoselectivity in Piperazinone Synthesis

When substituents are present on the piperazinone ring, or when the ring itself is prochiral, the concepts of regioselectivity and stereoselectivity become critical.

Regioselectivity in the alkylation of 3-oxopiperazine derivatives concerns which of the two nitrogen atoms (N-1 or N-4) undergoes alkylation. The N-1 nitrogen, being part of an amide, is generally less basic and nucleophilic than the N-4 secondary amine nitrogen. However, upon deprotonation, the resulting anion at N-1 is stabilized by the adjacent carbonyl group. The alkylation of 2-oxopiperazine with ethyl bromoacetate to form this compound specifically targets the N-1 position. The reaction conditions, particularly the base and solvent, are optimized to favor alkylation at this site. Electronic and steric factors of substituents already on the ring can further direct the incoming electrophile to one nitrogen over the other. beilstein-journals.org

Stereoselectivity is a key consideration when synthesizing chiral piperazinone derivatives. If the piperazinone ring contains pre-existing stereocenters, the introduction of a new substituent can lead to diastereomers. Diastereoselective approaches, such as intramolecular palladium-catalyzed hydroamination reactions, have been used to synthesize 2,6-disubstituted piperazines with high control over the relative stereochemistry (trans). rsc.org Furthermore, creating chiral piperazinones from achiral precursors requires asymmetric synthesis methods. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones with excellent enantioselectivities. rsc.orgdicp.ac.cn Such catalytic asymmetric strategies are essential for producing enantiomerically pure piperazinone-based compounds for pharmaceutical applications. rsc.orgacs.org

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Piperazinone Ring Functionalization

The reactivity of the piperazinone ring is central to the utility of Ethyl 2-(3-oxopiperazin-1-yl)acetate as a synthetic building block. Functionalization can be directed at the nitrogen atoms, the carbonyl group, or the carbon backbone of the ring system through various reaction pathways.

The piperazinone ring of the title compound contains a secondary amine at the N4 position, which serves as a primary site for nucleophilic reactions and substitutions. This nitrogen atom can be readily functionalized through several common methods. synarchive.com

N-Alkylation: The N4 nitrogen can act as a nucleophile, attacking alkyl halides or other electrophilic alkylating agents in the presence of a base to form N,N'-disubstituted piperazinones. This is a fundamental method for introducing a wide variety of alkyl groups onto the piperazine (B1678402) core. synarchive.com

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of an amide bond at the N4 position. This transformation is useful for introducing carbonyl-containing moieties and is a key step in the synthesis of many complex piperazine-containing molecules.

Reductive Amination: The N4-amine can undergo reductive amination with aldehydes or ketones. This two-step, one-pot reaction first involves the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. This method is particularly effective for synthesizing N-alkylpiperazines. synarchive.com

These reactions are foundational in medicinal chemistry for building diversity around the piperazine scaffold. wikipedia.org

The piperazinone ring can undergo various oxidative transformations, primarily involving dehydrogenation. Catalytic dehydrogenation of piperazine rings over metal catalysts at high temperatures is a known method to produce pyrazines. researchgate.netrsc.org For the piperazin-2-one (B30754) system, a milder oxidation can lead to the formation of a tetrahydropyrazinone, which is a cyclic enamine. rwth-aachen.demdpi.com

Recent advancements have demonstrated that photoinduced dehydrogenation of protected piperazines can yield the corresponding tetrahydropyrazine (B3061110) derivatives. rwth-aachen.demdpi.com These enamine products are valuable intermediates due to their electron-rich nature, allowing them to participate in subsequent reactions. rwth-aachen.de Theoretical studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals suggest that the reaction proceeds via hydrogen abstraction from the C-H bonds, leading to the formation of cyclic imines or, after further steps, cyclic amides. ijrpc.com Applying these principles to this compound, oxidation could potentially yield a dihydropyrazinone derivative, a highly functionalized intermediate for further synthesis.

The piperazinone ring contains an amide carbonyl (keto group), and the N1-substituent features an ethyl ester. Both of these functional groups can be reduced, with the outcome depending on the choice of reducing agent. mdpi.com

Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both amides and esters. mdpi.commdpi.com When this compound is treated with an excess of LiAlH₄, a complete reduction of both carbonyls is expected. The amide group would be reduced to a secondary amine, and the ethyl ester would be reduced to a primary alcohol. mdpi.commdpi.comresearchgate.net This would transform the piperazin-2-one ring into a piperazine ring and the acetate (B1210297) substituent into a 2-hydroxyethyl group, yielding 1-(2-hydroxyethyl)piperazine.

The general mechanism for these reductions involves the nucleophilic addition of a hydride ion to the carbonyl carbon. researchgate.net For the ester, this leads to an intermediate aldehyde which is rapidly reduced further to the alcohol. For the amide, the initial adduct collapses to an iminium ion, which is then reduced to the amine.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically incapable of reducing amides or esters under standard conditions and primarily reduce aldehydes and ketones. researchgate.net Therefore, treatment of this compound with NaBH₄ would likely result in no reaction at either the amide or ester carbonyl, highlighting the potential for chemoselectivity with the appropriate choice of reagents in more complex derivatives.

Exploration of Named Reactions Involving Piperazinone Enaminoesters

To participate in certain named reactions, this compound must first be converted into a more reactive intermediate. A key transformation is the formation of a piperazinone enaminoester, which can be achieved through various condensation methods. This intermediate then serves as the substrate for reactions like the Nenitzescu indole (B1671886) synthesis.

The Nenitzescu reaction is a condensation reaction between a quinone and an enamine (typically an enaminoester) that classically yields 5-hydroxyindole (B134679) derivatives. synarchive.comresearchgate.net However, the reaction is known for its chemodivergence, with 5-hydroxybenzofurans also being common products. researchgate.netwikipedia.org

Recent research has specifically explored the Nenitzescu reaction using piperazinone enaminoesters derived from structures like this compound. researchgate.netwikipedia.org This work has revealed significant divergence from the expected indole formation pathway. When reacting a piperazinone enaminoester with methyl-p-benzoquinone, the use of Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ surprisingly led to the formation of rearranged 2-imidazolidinone 5-hydroxybenzofurans instead of the anticipated indole. rwth-aachen.dewikipedia.org

However, further investigation showed that the reaction outcome could be steered towards the desired 5-hydroxyindole product by a careful selection of the Lewis acid catalyst. An extensive screening of conditions demonstrated that zinc halides (ZnCl₂, ZnBr₂, ZnI₂) were most effective at promoting 5-hydroxyindole formation. researchgate.net Interestingly, the choice of the halide counterion had a significant impact on the regioselectivity of the reaction. Furthermore, depending on the reaction conditions and quinone substrate, other rare products such as pyrrolo[2,3-f]indoles and benzofuranones were also isolated, highlighting the complex and divergent nature of this reaction with piperazinone-derived substrates. researchgate.netwikipedia.org

| Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product Type | Yield (%) |

|---|---|---|---|---|---|

| Sc(OTf)₃ | CH₂Cl₂ | rt | 24 | Benzofuran | 70 |

| Yb(OTf)₃ | CH₂Cl₂ | rt | 24 | Benzofuran | 65 |

| ZnCl₂ | Toluene (B28343) | 80 | 24 | 5-Hydroxyindole | 40 |

| ZnBr₂ | Toluene | 80 | 24 | 5-Hydroxyindole | 45 |

| ZnI₂ | Toluene | 80 | 24 | 5-Hydroxyindole | 52 |

| BF₃·OEt₂ | CH₂Cl₂ | rt | 24 | Benzofuranone | 35 |

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. acs.org Azomethine ylides are common nitrogen-based 1,3-dipoles used for synthesizing pyrrolidine (B122466) rings. These ylides can be generated in situ from various precursors, including the condensation of an amine with an aldehyde, followed by deprotonation of the resulting iminium salt.

A derivative of this compound can serve as a precursor to an azomethine ylide. The secondary amine at the N4 position can be reacted with an aldehyde (e.g., formaldehyde) to generate an intermediate iminium ion. In the presence of a base, this ion can be deprotonated at the carbon alpha to the N4 nitrogen, forming a cyclic azomethine ylide.

Once generated, this piperazinone-derived azomethine ylide can react with a variety of dipolarophiles, such as alkenes or alkynes, in a [3+2] cycloaddition. ijrpc.com This reaction would lead to the formation of a novel fused heterocyclic system containing a pyrrolidine ring fused to the piperazinone core. The reaction is typically highly stereospecific and provides a convergent route to complex polycyclic structures. While specific examples starting directly from this compound are not prominent in the literature, the reaction is mechanistically plausible based on the well-established reactivity of related N-heterocyclic compounds.

Ancillary Reactions Affecting the Ethyl Acetate Moiety

The ester linkage in this compound is a key site for chemical modification. The most common and well-documented reactions at this position are hydrolysis, leading to the corresponding carboxylic acid, and transesterification, which results in the formation of a different ester.

Hydrolysis of the Ethyl Ester

The hydrolysis of the ethyl ester of this compound to its corresponding carboxylic acid, 2-(3-oxopiperazin-1-yl)acetic acid, is a fundamental transformation. This reaction can be effectively catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. The presence of the acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is often employed.

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of the ethyl ester can also be achieved under basic conditions, a process commonly referred to as saponification. This reaction is irreversible and is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

For N-substituted piperazine acetic acid esters, the addition of a base may be required to facilitate the hydrolysis of the ester to the corresponding carboxylic acid. nih.gov The rate of base-catalyzed hydrolysis is generally faster than the acid-catalyzed counterpart.

The table below summarizes the expected products of the hydrolysis of this compound under both acidic and basic conditions.

| Starting Material | Reagents and Conditions | Major Product | Byproduct |

| This compound | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 2-(3-oxopiperazin-1-yl)acetic acid | Ethanol |

| This compound | 1. NaOH(aq) or KOH(aq), heat2. H₃O⁺ | 2-(3-oxopiperazin-1-yl)acetic acid | Ethanol |

Transesterification

Transesterification is another important reaction of the ethyl acetate moiety, allowing for the conversion of the ethyl ester into other esters. This process involves the reaction of this compound with an alcohol in the presence of an acid or a base catalyst.

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the ethyl ester. This reaction is also reversible, and to favor the formation of the new ester, the alcohol reactant is often used in large excess, or the ethanol byproduct is removed from the reaction mixture as it is formed.

Base-Catalyzed Transesterification:

Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. This method is generally efficient, but the basic conditions can also promote competing hydrolysis if water is present in the reaction medium.

The versatility of transesterification allows for the synthesis of a wide array of esters of 2-(3-oxopiperazin-1-yl)acetic acid, which can be valuable for structure-activity relationship studies. For instance, reaction with methanol (B129727) would yield the methyl ester, while reaction with benzyl (B1604629) alcohol would produce the benzyl ester.

The following table illustrates the expected products from the transesterification of this compound with different alcohols.

| Starting Material | Alcohol | Catalyst | Major Product | Byproduct |

| This compound | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound | Ethanol |

| This compound | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., (CH₃)₂CHO⁻Na⁺) | Isopropyl 2-(3-oxopiperazin-1-yl)acetate | Ethanol |

| This compound | Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 2-(3-oxopiperazin-1-yl)acetate | Ethanol |

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Studies

Synthesis of Substituted Ethyl 2-(3-oxopiperazin-1-yl)acetate Derivatives

The synthesis of derivatives is centered on three primary regions of the molecule: the secondary amine on the piperazinone ring, the ethyl ester moiety, and the carbon atoms of the piperazinone ring itself.

The secondary amine at the N-4 position of the piperazinone ring is a prime site for derivatization due to its nucleophilicity. Standard organic chemistry reactions can be employed to introduce a wide variety of functional groups, thereby modulating the compound's properties.

Acylation: Reaction of this compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), yields N-acyl derivatives. This introduces an amide linkage, which can alter hydrogen bonding capabilities and steric bulk.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) under basic conditions results in the formation of N-sulfonyl derivatives. The resulting sulfonamide group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, significantly impacting the electronic and solubility properties of the parent molecule.

Benzoylation: The introduction of a benzoyl group is a specific case of acylation using benzoyl chloride. This adds a rigid, aromatic moiety that can participate in π-stacking interactions and explore hydrophobic pockets in a target binding site.

These N-substitutions are critical for exploring the SAR of the N-4 position, as summarized in the table below.

| Reagent Type | Functional Group Introduced | Potential Impact on Properties |

| Acyl Chloride (R-COCl) | Acyl (e.g., Acetyl, Propionyl) | Increases steric bulk; modifies H-bonding |

| Benzoyl Chloride (Ph-COCl) | Benzoyl | Adds aromaticity; potential for π-stacking |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl (e.g., Tosyl, Mesyl) | Adds strong electron-withdrawing group; H-bond acceptor |

The ethyl ester group is susceptible to in vivo hydrolysis by esterase enzymes. nih.gov To improve metabolic stability while retaining or enhancing biological activity, the ester can be replaced with bioisosteric functional groups. researchgate.netdrugdesign.org Bioisosterism is a strategy used to design analogues by substituting a functional group with another that has similar physicochemical properties. drughunter.comu-tokyo.ac.jp

Common ester bioisosteres include:

Amides: The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form primary, secondary, or tertiary amides. Amides are generally more resistant to hydrolysis than esters. u-tokyo.ac.jp

Heterocycles: Five-membered aromatic rings like oxadiazoles, thiadiazoles, and tetrazoles are well-established ester surrogates. nih.govdrughunter.com These heterocycles can mimic the steric and electronic profile of the ester group while offering improved metabolic stability. For instance, 1,3,4-oxadiazoles can be synthesized from the corresponding carboxylic acid hydrazide via cyclodehydration. mdpi.com

Trifluoroethylamines: These groups have been identified as effective amide and, by extension, ester isosteres, capable of preserving hydrogen bond-donating properties. u-tokyo.ac.jp

The selection of a suitable bioisostere is context-dependent and aims to optimize the molecule's pharmacokinetic and pharmacodynamic profile. nih.gov

| Original Group | Bioisostere | Rationale for Replacement | Representative Synthetic Precursor |

| Ethyl Ester | Amide (-CONR₂) | Increased metabolic stability; altered H-bonding | Carboxylic Acid |

| Ethyl Ester | 1,3,4-Oxadiazole | Metabolic stability; mimics ester electronics | Acyl Hydrazide |

| Ethyl Ester | Tetrazole | Metabolic stability; acidic proton mimics carboxylic acid | Nitrile |

While N-substitution is common, functionalization of the carbon backbone of the piperazinone ring offers a pathway to novel analogues with distinct three-dimensional shapes. mdpi.com Recent advances in C-H functionalization have provided tools to directly introduce substituents at positions like C-2, which are typically considered unreactive. researchgate.netresearchgate.net

Photoredox catalysis, for example, can be used to generate an α-amino radical adjacent to one of the ring nitrogens. mdpi.comresearchgate.net This radical intermediate can then be coupled with various partners, such as aryl, heteroaryl, or alkyl groups, to furnish C-2 substituted piperazinones. mdpi.com Another approach involves the synthesis of the piperazinone ring from chiral precursors already bearing the desired substitution, such as starting from α-amino acids to construct 3-substituted piperazine-2-acetic acid esters, a closely related scaffold. nih.gov These methods allow for the exploration of substitution patterns that were previously difficult to access, significantly expanding the chemical space for SAR studies. mdpi.com

Annelation Strategies to Form Polycyclic Systems Incorporating the Oxopiperazine Unit

Annelation, or ring-fusion, strategies are employed to create rigid, polycyclic systems by building additional rings onto the existing oxopiperazine scaffold. These constrained analogues are valuable for mapping the conformational requirements of a binding site and can lead to improved selectivity and potency.

A common strategy involves introducing functional groups onto the piperazinone that can participate in an intramolecular cyclization reaction. For example, a 2-(aryloxymethyl) derivative can be synthesized via a Williamson ether synthesis, and the ester group can be hydrolyzed to a carboxylic acid. Subsequent intramolecular Friedel-Crafts acylation can then be used to form a new seven-membered oxepine ring fused to the piperazine (B1678402) system. researchgate.net Another approach involves the Rh(II)-catalyzed cyclization of a tethered diazo imide substrate to construct complex polycyclic frameworks, a strategy used in natural product synthesis that can be adapted for these scaffolds. arkat-usa.org Such strategies transform the flexible piperazinone core into a more rigid, complex, and often more potent molecular architecture.

Design and Synthesis of Piperazinone-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. mdpi.com The rigid 3-oxopiperazine core is an excellent scaffold for creating such molecules. rsc.org By attaching amino acid side chains to the piperazinone ring, it is possible to mimic the spatial arrangement of residues in a peptide β-turn or other secondary structures.

The synthesis of these peptidomimetics often starts with a chiral piperazin-2-one (B30754) precursor, which can be derived from amino acids. rsc.orgresearchgate.net For example, a precursor such as (S)-3-(4-aminobutyl)piperazin-2-one can be N-alkylated with ethyl chloroacetate (B1199739) to install the acetate (B1210297) side chain, yielding a structure analogous to the target compound but with a functionalized side chain at the C-2 position. researchgate.net This approach allows for the systematic variation of the side chain to mimic different amino acids, enabling the exploration of SAR for peptide receptor or enzyme targets.

Structure-Activity Relationship (SAR) Methodologies in Non-Clinical Contexts

SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. monash.edu In a non-clinical context, this involves synthesizing a library of analogues based on the derivatization strategies discussed above and evaluating them in in-vitro assays (e.g., enzyme inhibition, receptor binding).

The process typically involves:

Hit Identification: An initial compound, such as this compound, shows activity in a screening assay.

Systematic Modification: Derivatives are synthesized by making systematic changes at defined positions (N-4, ester, C-2, etc.). For example, a series of N-4 acyl derivatives with increasing chain length might be made to probe a hydrophobic pocket.

Biological Evaluation: All analogues are tested in the same assay to determine their relative potencies (e.g., IC₅₀ or Kᵢ values).

Data Analysis: The data is analyzed to identify trends. For instance, it might be found that bulky, hydrophobic groups at N-4 increase activity, while any modification of the ester group abolishes it. This information helps build a model (a pharmacophore) of the features required for activity. nih.govnih.gov

A hypothetical SAR table might look as follows, where activity is measured in an in-vitro enzyme inhibition assay.

| Compound | R¹ (N-4 Substitution) | R² (Ester Modification) | R³ (C-2 Substitution) | IC₅₀ (nM) |

| Parent | -H | -CH₂CH₃ | -H | 1500 |

| 1a | -COCH₃ | -CH₂CH₃ | -H | 850 |

| 1b | -COPh | -CH₂CH₃ | -H | 250 |

| 1c | -SO₂Ph | -CH₂CH₃ | -H | 400 |

| 2a | -H | -CONH₂ | -H | >10000 |

| 3a | -COPh | -CH₂CH₃ | -CH₃ | 600 |

From this hypothetical data, one could conclude that a benzoyl group at N-4 is beneficial for activity, while modifying the ester to a primary amide is detrimental. Such iterative cycles of design, synthesis, and testing are the cornerstone of optimizing a lead compound in non-clinical research. researchgate.net

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a detailed portrait of the Ethyl 2-(3-oxopiperazin-1-yl)acetate structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) provides critical information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons of the piperazinone ring and the acetate (B1210297) methylene group. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their electronic environment and spatial relationships, respectively.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (ethyl) | ~1.25 | Triplet | ~7.1 | 3H |

| CH₂ (ethyl) | ~4.15 | Quartet | ~7.1 | 2H |

| CH₂ (acetate) | ~3.40 | Singlet | - | 2H |

| CH₂ (piperazinone) | ~3.30 | Multiplet | - | 2H |

| CH₂ (piperazinone) | ~3.00 | Multiplet | - | 2H |

Note: This table represents expected values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., carbonyl, methylene, methyl).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~170 |

| C=O (amide) | ~168 |

| CH₂ (ethyl) | ~61 |

| CH₂ (acetate) | ~55 |

| CH₂ (piperazinone) | ~48 |

| CH₂ (piperazinone) | ~42 |

Note: This table represents expected values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, confirming the ethyl group and the connectivity within the piperazinone ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom. The HMBC spectrum would show longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection of the ethyl acetate moiety to the nitrogen of the piperazinone ring and for assigning quaternary carbons like the carbonyl groups.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₈H₁₄N₂O₃), the expected molecular weight is approximately 186.21 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, with characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) or parts of the piperazinone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and amide carbonyl groups, N-H bonds, and C-H bonds.

Table 3: Hypothetical IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | ~3200-3400 |

| C-H Stretch (aliphatic) | ~2850-3000 |

| C=O Stretch (ester) | ~1735-1750 |

| C=O Stretch (amide) | ~1650-1680 |

Note: This table represents expected values.

Elemental Analysis for Compound Purity and Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula and to assess the purity of the sample. For this compound (C₈H₁₄N₂O₃), the theoretical elemental composition would be:

Carbon (C): 51.60%

Hydrogen (H): 7.58%

Nitrogen (N): 15.04%

Experimental values that closely match these theoretical percentages would provide strong evidence for the compound's identity and purity.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

A thorough search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed discussion of its absolute structural determination via X-ray crystallography, including crystallographic data tables and refined structural parameters, cannot be provided at this time.

While the principles of X-ray crystallography are well-established for determining the precise three-dimensional arrangement of atoms in a crystalline solid, this analysis is contingent upon the successful crystallization of the compound of interest and the subsequent public dissemination of the resulting data. For many chemical compounds, such data may not be available for various reasons, including difficulties in obtaining suitable single crystals or the research not being published in accessible journals or databases.

For related compounds or derivatives containing piperazine (B1678402) or ethyl acetate moieties, crystallographic data is available and demonstrates the utility of this technique. However, direct extrapolation of such data to predict the precise crystal structure of this compound would be speculative. The specific packing of molecules in a crystal lattice is highly dependent on the exact molecular structure and intermolecular interactions.

Further research involving the synthesis, purification, and crystallization of this compound would be required to perform an X-ray diffraction analysis and elucidate its definitive crystal structure.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of piperazine (B1678402), DFT methods have been used to optimize molecular geometry, calculate electronic properties, and analyze frontier molecular orbitals (HOMO and LUMO).

Studies on related aryl sulfonyl piperazine derivatives have shown that the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can identify nucleophilic and electrophilic sites. For Ethyl 2-(3-oxopiperazin-1-yl)acetate, the carbonyl oxygen of the ester and the oxo group on the piperazine ring are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms on the ethyl group and the N-H proton would be electrophilic. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. For phosphorylated derivatives of piperazine, DFT calculations have been used to characterize their reactivity profiles, identifying the most reactive sites for potential chemical modification.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygens; Positive potential on N-H and C-H protons | Identification of nucleophilic and electrophilic sites in related piperazine derivatives. |

| HOMO-LUMO Gap | Moderate to high | Piperazine rings generally contribute to stable electronic structures. |

| NBO Analysis | Charge delocalization around the amide bond and ester group | Studies on similar heterocyclic systems show significant hyper-conjugative interactions. |

| Reactivity | The nitrogen atom at position 4 and the carbonyl oxygen of the ester are likely sites for electrophilic attack. The N-H proton is acidic. | Reactivity predictions for phosphorylated piperazines highlight similar reactive centers. |

Molecular Docking and Simulation Studies of Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the binding mode of a ligand to a protein of interest. While no specific docking studies for this compound are reported, numerous studies have been conducted on piperazine and piperazinone derivatives targeting a wide range of receptors and enzymes. researchgate.netnih.gov

These studies reveal that the piperazine scaffold is a versatile pharmacophore capable of engaging in various types of interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions. For instance, in studies of piperazine derivatives as sigma-1 receptor ligands, the protonated piperazine nitrogen was found to form a key salt bridge with an aspartate residue in the receptor's binding site. nih.gov Similarly, piperazine-based inhibitors of monoamine oxidase (MAO) have been shown to fit within the enzyme's active site, with substituents on the piperazine ring dictating selectivity and potency. mdpi.com

For this compound, the N-H group and the carbonyl oxygen of the oxo-group can act as hydrogen bond donor and acceptor, respectively. The ethyl acetate (B1210297) moiety can engage in hydrophobic and polar interactions. Molecular dynamics simulations of docked complexes of analogous compounds have been used to assess the stability of the predicted binding poses and to understand the dynamic nature of the ligand-receptor interactions over time.

Prediction of Molecular Descriptors Relevant to Biological Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of drug candidates. Several key descriptors can be predicted for this compound based on its structure.

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated from the surface contributions of polar atoms. For this compound, the TPSA would be influenced by the two nitrogen atoms and the three oxygen atoms.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. This property is crucial for membrane permeability and metabolic stability. The ethyl acetate group will contribute to the lipophilicity of the molecule.

Other important descriptors include the number of hydrogen bond donors and acceptors , which influences binding to biological targets and solubility, and the number of rotatable bonds , which is related to conformational flexibility and oral bioavailability.

Table 2: Predicted Molecular Descriptors for this compound

| Molecular Descriptor | Predicted Value/Range | Significance |

|---|---|---|

| TPSA (Ų) | ~70-80 | Suggests good potential for oral bioavailability. |

| LogP | ~0.5-1.5 | Indicates a balance between hydrophilicity and lipophilicity. |

| Hydrogen Bond Donors | 1 (the N-H group) | Ability to donate a hydrogen bond in interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, one ester oxygen, one nitrogen) | Ability to accept hydrogen bonds, contributing to solubility and binding affinity. |

| Rotatable Bonds | 3-4 | Indicates a degree of conformational flexibility. |

These predicted values are based on computational models and comparisons with structurally similar compounds. They suggest that this compound possesses physicochemical properties that are generally considered favorable for biological interactions and drug-likeness.

Applications in Chemical Research and Development Excluding Clinical Studies

Utility as a Synthetic Building Block in Organic Synthesis

The presence of multiple reactive sites within the molecule, including the secondary amine, the amide carbonyl group, and the ester functional group, renders ethyl 2-(3-oxopiperazin-1-yl)acetate a highly useful building block in organic synthesis.

The piperazine (B1678402) scaffold is a common motif in a vast array of complex heterocyclic systems. This compound serves as a readily available starting material for the construction of more elaborate molecular architectures. For instance, related oxopiperazine structures have been utilized in the synthesis of novel annelated 2-oxopiperazines. The reaction of methyl (3-oxopiperazin-2-ylidene)acetate with N-arylmaleimides can lead to the formation of new fused heterocyclic systems, such as pyrido[1,2-a]pyrazines and pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazines, depending on the reaction conditions. semanticscholar.org This highlights the potential of the oxopiperazine core in generating diverse heterocyclic libraries.

Furthermore, the general principle of using heterocyclic building blocks for the synthesis of fused systems is well-established. For example, various strategies have been developed for the synthesis of fused heterocyclic systems from 2H-1,4-benzoxazin-3(4H)-ones, demonstrating the broad utility of such core structures in organic synthesis. researchgate.net

This compound and its isomers have been identified as key intermediates in multi-step synthetic sequences aimed at producing biologically active molecules. A notable example is the use of the related compound, ethyl 2-(3-oxopiperazin-2-yl)acetate, as an intermediate in the preparation of atypical protein kinase C (aPKC) inhibitors and transient receptor potential cation channel subfamily A member 1 (TRPA1) inhibitors. chiralen.com This underscores the importance of the ethyl oxopiperazinyl acetate (B1210297) scaffold in accessing complex molecular targets.

The concept of utilizing functionalized building blocks in multi-step syntheses is a cornerstone of modern organic chemistry. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients often relies on the strategic use of such intermediates to streamline the production process. rsc.org

Research in Medicinal Chemistry

The piperazine ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. Consequently, this compound and its derivatives are of significant interest in drug discovery initiatives.

While direct studies on this compound as a lead compound are not extensively documented, the broader class of piperazine-containing molecules is a fertile ground for drug discovery. For instance, a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Several of these compounds exhibited potent inhibitory activity, with IC50 values in the nanomolar range, significantly more potent than the reference drug donepezil. nih.gov This demonstrates the potential of the substituted piperazine motif to generate highly active lead compounds.

The following table showcases the acetylcholinesterase inhibitory activity of some of these derivatives:

| Compound | R | IC50 (nM) |

| 4a | H | 28.5 |

| 4e | 3-F | 7.1 |

| 4i | 4-OCH3 | 20.3 |

| Donepezil | 410 |

Data sourced from published research. nih.gov

Derivatives of the oxopiperazine core have been investigated for their interaction with various biological targets. In a study focused on developing selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a series of piperazinyl bicyclic derivatives were synthesized. Although the 2-oxopiperazin-1-yl derivative in this particular series was found to be inactive, its inclusion in the screening library highlights the perceived potential of this scaffold to interact with biological macromolecules. nih.gov

In a different context, research into aldose reductase (AR) inhibitors, which are of interest for preventing complications of diabetes, has involved heterocyclic systems containing a carbonyl moiety. researchgate.net A study on thiopyrimidinone derivatives as a new class of human aldose reductase inhibitors demonstrated that these compounds could effectively inhibit the AR enzyme, with some exhibiting IC50 values in the low micromolar range. researchgate.net This further supports the exploration of carbonyl-containing heterocyclic scaffolds like oxopiperazines as potential enzyme inhibitors.

Design of PROTACs and other Molecular Glues Utilizing the Piperazinone Scaffold

The rational design of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues is a sophisticated area of chemical biology aimed at targeted protein degradation. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical, as its composition, length, and rigidity significantly influence the efficacy of the PROTAC. nih.govexplorationpub.com

While flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, are common, there is a growing interest in incorporating rigid cyclic motifs to enhance pharmacological properties. nih.gov The piperazine scaffold is a prime example of a rigid linker component that has been widely used to improve metabolic stability, increase solubility upon protonation, and provide conformational constraint. nih.govrsc.orgresearchgate.net This rigidity can reduce the entropic penalty of forming the ternary complex (POI-PROTAC-E3 ligase), potentially leading to improved degradation potency. nih.gov

The 3-oxopiperazine core of this compound presents a valuable scaffold for this purpose. It offers a conformationally restricted, polar backbone that can be integrated into linker architectures. The inherent amide bond within the piperazinone ring adds polarity and potential hydrogen bonding capabilities, which can influence solubility and interactions within the ternary complex. By modifying the ethyl acetate group, the piperazinone moiety can be readily incorporated as a central building block in the synthesis of complex linkers, connecting the warhead (POI ligand) to the E3 ligase ligand. The strategic placement of such a rigid scaffold is a key consideration in modern PROTAC design to optimize both the physicochemical properties and the biological activity of the degrader molecule. nih.govrsc.org

| Linker Type | Key Characteristics | Rationale for Use in PROTACs | Representative Scaffolds |

|---|---|---|---|

| Flexible Linkers | High conformational freedom, simple synthesis. | Allows for empirical optimization of linker length to enable ternary complex formation. | Alkyl chains, Polyethylene glycol (PEG). explorationpub.com |

| Rigid Linkers | Reduced conformational freedom, improved metabolic stability. nih.gov | Can pre-organize the PROTAC for optimal ternary complex formation, enhance cell permeability, and improve pharmacokinetic properties. nih.govnih.gov | Piperazine, Piperidine, Alkynes. nih.gov |

| Piperazinone Scaffold | Rigid cyclic structure containing an amide bond. | Provides conformational rigidity and polarity; serves as a versatile synthetic handle for linker elongation. | 3-Oxopiperazine. |

Applications in Agrochemical Research

Investigation as Potential Bioactive Agents in Crop Protection

The search for novel agrochemicals with improved efficacy and environmental profiles is a constant driver of research. Nitrogen-containing heterocyclic compounds are a well-established and important class of molecules in this field. researchgate.net While direct studies detailing the specific bioactive properties of this compound in crop protection are not extensively documented in publicly available literature, the core piperazine and related piperazinone structures are of significant interest.

Piperazine derivatives are utilized in agrochemical formulations as fungicides, insecticides, and herbicides. cognitivemarketresearch.com For instance, the marketed fungicide Triforine contains a piperazine core, highlighting the utility of this scaffold. rhhz.net Research has shown that various piperazine-containing compounds exhibit excellent activities against fungi, bacteria, insects, and weeds. cognitivemarketresearch.comrhhz.net Furthermore, related heterocyclic structures such as pyridazinones have been reported to have potential as agrochemicals, including as insecticides. nih.gov The diverse pharmacological properties of piperazinone derivatives in other fields suggest their potential for interaction with biological targets relevant to crop protection, such as enzymes or receptors in pests and weeds. ontosight.ai Therefore, this compound represents a scaffold that could be explored for potential bioactivity through screening programs and further chemical modification.

Intermediate for Agrochemical Active Ingredient Synthesis

Beyond its potential intrinsic activity, this compound serves as a valuable intermediate for the synthesis of more complex agrochemical active ingredients. The chemical structure of the compound features multiple reactive sites—specifically the secondary amine within the ring and the ester group—making it a versatile building block. researchgate.net

The piperazine ring is often used as a linker or central scaffold to connect different active substructures in the design of new pesticides. cognitivemarketresearch.comrhhz.net The secondary amine of the piperazinone ring can be readily functionalized through reactions like alkylation, acylation, or arylation to attach other pharmacophores. Simultaneously, the ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for modification or linkage to other molecular fragments. This bifunctional nature allows chemists to systematically build larger, more potent, and selective molecules for agrochemical applications. The use of piperazine and its derivatives as precursors for a wide variety of compounds is a common strategy in agrochemical chemistry. researchgate.net

Potential in Material Science Research

Role in Polymer Chemistry as Monomers or Modifiers

The unique structure of this compound lends itself to applications in polymer chemistry. Chemical suppliers categorize the compound as a building block for polymer science, indicating its utility in this field. bldpharm.com Its potential lies in its ability to act as either a monomer for the creation of new polymers or as a chemical modifier to impart specific properties to existing polymer chains.

As a monomer, the compound possesses functionalities suitable for step-growth polymerization. The ester group can be hydrolyzed to a carboxylic acid, and the cyclic amide (lactam) can potentially undergo ring-opening polymerization under certain conditions. This creates an AB-type monomer structure, which could be used to synthesize novel polyamides with the piperazinone unit integrated into the polymer backbone. Such polymers may exhibit unique thermal properties, solubility characteristics, and mechanical strengths. The synthesis of polymers like poly(2-ethyl-2-oxazoline), which has a related repeating unit, demonstrates the utility of such cyclic imino structures in creating functional materials. rsc.orgvt.edu

Exploration in Advanced Materials Synthesis

The application of piperazine derivatives extends into the synthesis of advanced materials, including metal-organic frameworks (MOFs) and materials for organic electronics. researchgate.netrsc.org this compound is listed by chemical suppliers as a potential building block for MOF ligands and OLED (Organic Light-Emitting Diode) materials. bldpharm.com

In the context of MOFs, the nitrogen and oxygen atoms within the piperazinone structure can act as coordination sites for metal ions, making it a candidate for designing organic linkers. rsc.org These linkers are crucial for constructing the porous, crystalline frameworks of MOFs, which have applications in gas storage, separation, and catalysis.

For advanced materials like OLEDs, specific organic molecules are required that possess suitable electronic and photophysical properties. While direct application of this compound in this area is not detailed, its role as a synthetic intermediate is plausible. It can be used to construct more complex conjugated molecules where the piperazinone core might serve to tune solubility, morphology of thin films, or the electronic properties of the final material.

Role as a Chemical Reagent in Specific Transformations

Information not available in the public domain.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The stereochemistry of molecules often plays a pivotal role in their biological activity. Currently, the synthesis of chiral piperazin-2-ones is an area of active research, with several methods being developed for related structures. Future work on Ethyl 2-(3-oxopiperazin-1-yl)acetate should prioritize the development of novel asymmetric synthetic routes to obtain enantiomerically pure forms of the compound and its derivatives.

Promising approaches could involve the use of chiral auxiliaries, which have been successfully employed in the stereoselective alkylation of 2-oxopiperazines. Another avenue is the exploration of catalytic asymmetric hydrogenation. For instance, palladium-catalyzed asymmetric hydrogenation has been effectively used for the synthesis of chiral piperazin-2-ones from pyrazin-2-ols. Adapting such methodologies to precursors of this compound could provide efficient access to enantiopure products. Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also shown promise and could be a viable strategy.

| Synthetic Strategy | Potential Catalyst/Auxiliary | Anticipated Outcome |

| Chiral Auxiliary-Mediated Alkylation | Evans oxazolidinones, Oppolzer's sultams | Diastereoselective introduction of substituents |

| Asymmetric Hydrogenation | Palladium complexes with chiral ligands (e.g., BINAP, Josiphos) | Enantioselective reduction of a prochiral precursor |

| Iridium-Catalyzed Hydrogenation | Iridium complexes with chiral phosphine (B1218219) ligands | Access to chiral saturated piperazinone core |

Investigation of Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysis. The application of organocatalysis to the synthesis of chiral piperazinones is a burgeoning field with significant potential. Future research should investigate the use of this compound or its precursors in organocatalytic transformations.

For instance, chiral Brønsted acids or bases could be employed to catalyze the enantioselective cyclization of acyclic precursors to form the 3-oxopiperazine ring. Proline and its derivatives, as well as cinchona alkaloids, are well-established organocatalysts that could be explored for their efficacy in promoting asymmetric reactions, such as Michael additions or aldol (B89426) reactions, in the synthesis of functionalized derivatives of the title compound. A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been successfully developed for similar heterocycles using a quinine-derived urea (B33335) catalyst, suggesting a viable pathway for future exploration.

Expansion of Derivatization Strategies to Novel Scaffolds

The ethyl acetate (B1210297) moiety at the N-1 position of this compound serves as a versatile functional group for a wide range of derivatization reactions. Future research should focus on expanding the derivatization strategies to generate novel molecular scaffolds with diverse functionalities.

Hydrolysis of the ester to the corresponding carboxylic acid would provide a key intermediate for amide bond formation. This would allow for the coupling of a wide array of amines, including amino acids, peptides, and other biologically relevant molecules, leading to the creation of novel peptidomimetics or hybrid molecules. The resulting amides could be further cyclized to generate fused heterocyclic systems. Additionally, the carbonyl group of the oxopiperazine ring and the secondary amine at the N-4 position (if deprotected) offer further sites for modification, enabling the synthesis of a diverse library of compounds based on this core structure.

| Derivatization Site | Reaction Type | Potential Products |

| Ethyl acetate group | Hydrolysis followed by amidation | Amide and peptide conjugates |

| Ethyl acetate group | Reduction | N-hydroxyethyl derivative |

| Oxopiperazine carbonyl | Reduction, Grignard addition | Hydroxypiperazines, substituted piperazines |

| N-4 position (if deprotected) | Acylation, Alkylation | N-substituted derivatives |

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and structural properties of this compound and its derivatives is crucial for optimizing synthetic routes and predicting molecular behavior. Future research should employ a combination of advanced spectroscopic and computational techniques to conduct in-depth mechanistic studies.

For instance, in situ spectroscopic techniques, such as ReactIR or NMR spectroscopy, could be used to monitor reaction progress and identify transient intermediates in synthetic pathways. This would provide valuable insights into the reaction kinetics and mechanism. X-ray crystallography of the parent compound and its key derivatives would provide definitive information on their three-dimensional structures and intermolecular interactions in the solid state.

Computational studies, using methods such as Density Functional Theory (DFT), can be employed to model reaction pathways, predict transition state geometries and energies, and calculate spectroscopic properties. These theoretical investigations can complement experimental findings and aid in the rational design of new catalysts and reaction conditions. Such studies have been successfully applied to similar heterocyclic systems to elucidate electronic structure and reactive regions.

Exploration of New Biological Target Classes and Chemical Modulators (in vitro)

The piperazine (B1678402) and piperazinone scaffolds are present in a wide range of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and antiviral effects. A crucial future direction is the systematic in vitro biological evaluation of this compound and its newly synthesized derivatives against a diverse panel of biological targets.

Initial screening could focus on cancer cell lines, as various piperazine-based compounds have shown cytotoxic activity. The synthesized compounds could be tested against a panel of human cancer cell lines to identify any potential antiproliferative effects. Furthermore, given the prevalence of the piperazine motif in antimicrobial agents, screening against a range of bacterial and fungal pathogens would be a logical step.

The identification of any "hit" compounds from these initial screens would then warrant further investigation to determine their mechanism of action and identify their specific molecular targets. This could involve target-based screening against known enzymes or receptors, or phenotypic screening to identify compounds that induce a desired cellular response.

| Biological Target Class | Examples of Assays | Potential Therapeutic Area |

| Cancer Cell Lines | MTT assay, apoptosis assays | Oncology |

| Bacterial Strains | Minimum Inhibitory Concentration (MIC) assay | Infectious Diseases |

| Fungal Strains | Antifungal susceptibility testing | Infectious Diseases |

| Kinases/Proteases | Enzyme inhibition assays | Various (e.g., Oncology, Inflammation) |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel synthetic methodologies and potentially new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(3-oxopiperazin-1-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting tert-butyl bromoacetate derivatives with 3-oxopiperazine under basic conditions (e.g., K₂CO₃ in THF/water at reflux) . Post-reduction with hydrogen gas and palladium on carbon (Pd/C) in methanol removes protective groups. Optimization includes:

- Temperature control : Maintaining 110–160°C for cyclization steps.

- Solvent selection : Polar aprotic solvents (THF, acetonitrile) enhance reactivity.

- Catalyst efficiency : Pd/C (5–10% loading) ensures selective deprotection .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR, while piperazine protons resonate between δ 3.0–4.0 ppm .

- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ions (e.g., m/z 158.16 for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles for stereochemical validation .

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer :

- Solubility : Miscible in polar solvents (methanol, ethyl acetate, DMF) but insoluble in hexane or ether. Aqueous solubility is pH-dependent due to the ionizable piperazine ring .

- Storage : Store at –20°C in anhydrous conditions. Avoid prolonged exposure to ethyl acetate due to ester hydrolysis risks. Use argon/vacuum sealing for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :